3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Description
3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a phthalimide derivative characterized by a benzoic acid moiety attached to a nitro-substituted isoindole-1,3-dione core. Its molecular formula is C₁₅H₈N₂O₆, with a molecular weight of 312.24 g/mol (CAS: 100914-35-0) . The compound’s structure combines electron-withdrawing groups (nitro and dioxo) with a carboxylic acid functional group, which may influence its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O6/c18-13-10-5-2-6-11(17(22)23)12(10)14(19)16(13)9-4-1-3-8(7-9)15(20)21/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOCEIJVUZIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the nitration of phthalic anhydride followed by a series of condensation reactions. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. The intermediate products are then subjected to further reactions under controlled temperatures and pH conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration of reagents are meticulously controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of isoindole compounds exhibit notable antioxidant properties. The presence of the nitro group enhances the electron-withdrawing ability, which may contribute to increased radical scavenging activity. Studies have demonstrated that such compounds can inhibit oxidative stress-related damage in biological systems .
Antimicrobial Properties
The compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. The structural features of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid play a crucial role in their efficacy as potential antibacterial and antifungal agents. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism is believed to involve inhibition of pro-inflammatory cytokine production, making these compounds candidates for treating inflammatory diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of other bioactive molecules. Its unique structure allows it to act as a building block for synthesizing more complex pharmaceuticals and agrochemicals .
Dyes and Pigments
The chemical structure of this compound lends itself to applications in the dye industry. Its derivatives are explored for use as colorants due to their stability and vibrant colors .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related phthalimide derivatives, focusing on substituent effects, biological activity, and toxicity profiles.
Structural Isomers and Positional Analogs
4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid Key Difference: The benzoic acid group is attached at the 4-position of the isoindole ring instead of the 3-position. No direct activity data are available, but such isomers are often explored to optimize drug-receptor binding .
2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Key Difference : Benzoic acid substitution at the 2-position.
- Impact : The ortho-substitution may sterically hinder the carboxylic acid group, reducing solubility compared to the meta-substituted target compound .
Substituent Variants
2-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS: 5383-87-9)
- Key Difference : Replaces the nitro group with chlorine.
- Impact :
- Biological Activity: Chlorinated phthalimides are often associated with antimicrobial properties, though genotoxicity profiles may differ .
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (CAS: 106352-01-6)
- Key Difference : Lacks the nitro group; features a methylene spacer between the isoindole and benzoic acid.
- Impact :
- Flexibility : The methylene spacer increases conformational flexibility, which could enhance binding to flexible enzyme pockets.
- Toxicity : Nitro-free derivatives generally exhibit lower mutagenic risk, as nitro groups can form reactive metabolites .
Nitrate Ester Derivatives
Compounds such as 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C3) and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5) incorporate nitrate esters instead of nitro groups.
- Key Differences: NO Donation: Nitrate esters release NO, a vasodilator, making them candidates for treating sickle cell disease (SCD). Genotoxicity: These derivatives showed lower micronucleus frequencies (<6 per 1,000 cells) compared to hydroxyurea (HU, up to 33.7 per 1,000 cells), suggesting safer profiles .
Pharmacologically Active Derivatives
3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)ethyl]benzoic Acid Hydrazide Derivatives
- Key Feature : Hydrazide side chains linked to the benzoic acid.
- Activity : Demonstrated antimicrobial effects, particularly with halogen (Cl, I) or nitro substituents on the indole ring. The target compound’s nitro group may similarly enhance antimicrobial potency via electron-withdrawing effects .
Phthalimide-GABA Hybrids
- Example : 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(substituted phenyl)butanamides.
- Activity : These hybrids showed anticonvulsant effects, suggesting the phthalimide core’s versatility. The target compound’s benzoic acid group may improve solubility for CNS applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Genotoxicity Comparison (Micronucleus Test)
| Compound | Micronucleus Frequency (per 1,000 cells) at 100 mg/kg |
|---|---|
| Hydroxyurea (HU) | 33.7 |
| C3 (Nitrate) | <6.0 |
| Target Compound* | Not tested; nitro group may elevate risk |
Biological Activity
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11N3O5
- Molecular Weight : 289.24 g/mol
- CAS Number : 827026-45-9
- IUPAC Name : 3-(7-nitro-3-oxo-1H-isoindol-2-yl)benzoic acid
The compound exhibits several biological activities primarily through its interaction with various molecular targets. Key activities include:
- Anti-inflammatory Effects : The nitro group in the structure is known to play a crucial role in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production.
- Antioxidant Properties : It has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the cellular defense against oxidative stress and inflammation .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- Breast Cancer (MCF7) : IC50 values indicate effective growth inhibition.
- Lung Cancer (A549) : The compound induced apoptosis and inhibited cell migration.
In Vivo Studies
Animal model studies have shown promising results:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor size compared to control groups.
Structure–Activity Relationship (SAR)
Studies on related compounds have provided insights into how structural modifications influence biological activity. For instance:
- The presence of the nitro group enhances binding affinity to specific targets involved in inflammation and cancer progression.
Case Studies
- Case Study on Anti-inflammatory Activity :
- Case Study on Anticancer Activity :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O5 |
| Molecular Weight | 289.24 g/mol |
| CAS Number | 827026-45-9 |
| Anti-inflammatory IC50 | <10 µM (in vitro) |
| Anticancer IC50 (MCF7) | 15 µM (in vitro) |
| Tumor Growth Reduction | 60% (in vivo model) |
Q & A
Basic: What are the optimal synthetic routes for 3-(4-nitro-1,3-dioxo-isoindol-2-yl)benzoic acid, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, starting with phthalic anhydride derivatives and introducing substituents via nucleophilic substitution or condensation. For example, bromine or nitro groups can be introduced at the isoindole core (e.g., via bromination or nitration) before coupling with benzoic acid derivatives . Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
